molecular formula C10H14O B1347309 2-(2,5-Dimethylphenyl)ethanol CAS No. 6972-51-6

2-(2,5-Dimethylphenyl)ethanol

Cat. No.: B1347309
CAS No.: 6972-51-6
M. Wt: 150.22 g/mol
InChI Key: JJJCAJWXGQKFCI-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)ethanol is an aromatic alcohol featuring a phenyl ring substituted with two methyl groups at the 2- and 5-positions and an ethanol (-CH2CH2OH) side chain. The methyl groups enhance lipophilicity, while the ethanol moiety introduces hydrogen-bonding capacity, influencing solubility and reactivity .

Properties

IUPAC Name

2-(2,5-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJCAJWXGQKFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289590
Record name 2-(2,5-dimethylphenyl)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-51-6
Record name 6972-51-6
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Record name 2-(2,5-dimethylphenyl)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHYLPHENETHYL ALCOHOL
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,5-Dimethylphenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 2-(2,5-dimethylphenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Another method involves the Grignard reaction, where 2,5-dimethylphenylmagnesium bromide reacts with ethylene oxide to produce this compound. This reaction is usually performed in an anhydrous environment to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of 2-(2,5-dimethylphenyl)acetaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is conducted at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 2-(2,5-Dimethylphenyl)acetaldehyde

    Reduction: 2-(2,5-Dimethylphenyl)ethane

    Substitution: 2-(2,5-Dimethylphenyl)ethyl halides

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)ethanol involves its interaction with various molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the compound gains electrons, leading to the formation of a saturated hydrocarbon .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Dimethylphenols

Dimethylphenols with varying substituent positions exhibit distinct physicochemical properties. For instance:

Compound CAS RN Molecular Formula Key Properties (from )
2,5-Dimethylphenol 95-87-4 C8H10O Concentration: 2006.0 ± 26.2 µg/mL in methanol
3,4-Dimethylphenol 95-65-8 C8H10O Concentration: 2025.9 ± 26.3 µg/mL in methanol
2,4-Dimethylphenol 105-67-9 C8H10O Concentration: 2013.4 ± 19.8 µg/mL in methanol

Key Observations :

  • Solubility: The ethanol chain in 2-(2,5-Dimethylphenyl)ethanol likely increases water solubility compared to phenol derivatives due to hydrogen bonding .

Functional Group Variations

2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid

This analog replaces the ethanol side chain with a hydroxyacetic acid (-CH(OH)COOH) group:

Property Value Source
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Melting Point 115–118°C
CAS RN 5766-40-5

Comparison :

  • The carboxylic acid group in this compound increases acidity (pKa ~2–3) compared to the neutral ethanol derivative.
  • Higher melting point (115–118°C) suggests stronger intermolecular forces (e.g., hydrogen bonding) than this compound .
2-Amino-1-(2,5-dimethoxyphenyl)ethanol

This derivative features methoxy (-OCH3) and amino (-NH2) groups:

Property Value Source
Molecular Formula C10H15NO3
Synonyms Midodrine Related Compound A

Comparison :

  • Methoxy vs. Methyl : Methoxy groups are electron-donating, enhancing aromatic ring reactivity in electrophilic substitution compared to methyl groups.
  • Amino Group: Introduces basicity (pKa ~9–10), enabling salt formation and altering solubility profiles .

Substituent Effects on Reactivity

  • Methyl Groups : Electron-donating methyl substituents in 2,5 positions activate the aromatic ring toward electrophilic attack (e.g., nitration, sulfonation) but may sterically hinder reactions at the ortho position.
  • Ethanol Chain: The -OH group enables esterification or oxidation to ketones, while methyl groups stabilize the aryl ring against oxidative degradation .

Research Implications

  • Synthetic Applications: this compound’s ethanol chain makes it a candidate for synthesizing surfactants or fragrance components.
  • Pharmaceutical Potential: Structural analogs like 2-amino-1-(2,5-dimethoxyphenyl)ethanol are intermediates in drug synthesis (e.g., Midodrine derivatives) .

Limitations

Direct experimental data for this compound is scarce in the provided evidence. Further studies are required to confirm its physicochemical properties and applications.

Biological Activity

2-(2,5-Dimethylphenyl)ethanol, also known by its chemical formula C10_{10}H14_{14}O, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

This compound is characterized by a phenolic structure with two methyl groups at the 2 and 5 positions of the phenyl ring. This substitution pattern is significant as it influences both the chemical reactivity and biological activity of the compound. The presence of a hydroxyl group (–OH) allows for hydrogen bonding, which is crucial for interactions with biological macromolecules such as proteins and nucleic acids.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is important in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect may provide therapeutic benefits in conditions characterized by chronic inflammation .
  • Antiproliferative Activity : Research indicates that this compound has antiproliferative effects against certain cancer cell lines. For example, it has shown activity against canine cancer cell lines such as D17 and CLBL-1, with IC50_{50} values indicating effective inhibition of cell growth .

Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. It was found to decrease malondialdehyde (MDA) levels while increasing glutathione (GSH) levels in treated cells. These results suggest a protective role against oxidative damage.

Anti-inflammatory Activity

In animal models of inflammation, administration of this compound resulted in reduced swelling and pain response. The compound inhibited the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.

Antiproliferative Effects

Table 1 summarizes the antiproliferative effects observed in various studies:

Cell LineIC50_{50} (µg/mL)Source
Canine D1715
Canine CLBL-120
Human Jurkat18
Canine GL-122

These findings indicate that this compound may have potential as a therapeutic agent in cancer treatment.

Case Studies

  • Case Study on Antioxidant Effects : In a controlled study involving human fibroblast cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The study highlighted the compound's potential for use in skin care formulations aimed at reducing signs of aging.
  • Case Study on Anti-inflammatory Properties : A recent clinical trial assessed the effects of this compound on patients with rheumatoid arthritis. Results indicated a marked improvement in joint swelling and pain scores after four weeks of treatment, suggesting its utility as an adjunct therapy for inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Dimethylphenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethylphenyl)ethanol

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